tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate
Description
Chemical Structure and Properties tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate (CAS: 40519-93-5) is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a ketone at position 4, and a (dimethylamino)methylidene substituent at position 3 in the Z-configuration . This compound is synthesized via a condensation reaction between 1-tert-butyl-3-oxopyrrolidine-1-carboxylate and dimethylamino acetaldehyde dimethyl acetal in heptane, yielding a stable intermediate for further functionalization .
Its rigid pyrrolidine scaffold and electron-deficient ketone group enable selective modifications, making it valuable for medicinal chemistry .
Properties
CAS No. |
905274-02-4 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Deprotonation and Nucleophilic Attack : The carbonyl oxygen of N-Boc-3-pyrrolidinone is deprotonated under basic or thermally activated conditions, enabling nucleophilic attack on the electrophilic carbon of DMF-DMA.
-
Elimination of Methanol : Subsequent elimination of methanol yields the conjugated enamine product.
-
Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the tert-butyloxycarbonyl (Boc) group and the dimethylamino moiety during the elimination step.
Typical Reaction Parameters :
| Parameter | Value/Range |
|---|---|
| Solvent | Toluene or DMF |
| Temperature | 80–110°C (reflux) |
| Reaction Time | 4–12 hours |
| Yield | 70–85% |
Purification : Column chromatography using ethyl acetate/hexane mixtures (1:3 to 1:1) is employed to isolate the product.
Synthesis of N-Boc-3-pyrrolidinone: Key Intermediate Preparation
The availability of N-Boc-3-pyrrolidinone is critical for the above method. Two primary routes are documented:
Intramolecular Cyclization of Dimethyl Itaconate
A patent (CN106588738A) outlines a scalable approach to N-Boc-3-pyrrolidinone starting from dimethyl itaconate:
-
Cyclization : Acid-catalyzed intramolecular cyclization of dimethyl itaconate forms methyl 5-oxo-3-pyrrolidinecarboxylate.
-
Reduction : The ester group is reduced to a hydroxymethyl group using LiAlH₄, yielding pyrrolidine-3-methanol.
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) introduces the Boc group.
-
Oxidation : Oxidation of the hydroxymethyl group to a ketone using Jones reagent or Dess-Martin periodinane completes the synthesis.
Critical Optimization Points :
-
Cyclization Catalyst : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) improves cyclization efficiency.
-
Reduction Selectivity : LiAlH₄ ensures complete reduction without over-reduction of the ketone.
Alternative Route via Hydrogenation of Pyrrolidinone Derivatives
A second method involves hydrogenating substituted pyrrolidinones under catalytic conditions. For example, catalytic hydrogenation of 3-cyano-4-oxopyrrolidine-1-carboxylate derivatives over Pd/C yields N-Boc-3-pyrrolidinone after Boc protection.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Stereochemical Considerations
The (Z)-isomer predominates in the condensation reaction due to steric effects. Computational studies suggest that transition-state stabilization via hydrogen bonding between the Boc group and DMF-DMA further enhances selectivity.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new esters or amides.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-Oxide derivatives |
| Reduction | Sodium borohydride | Hydroxylated derivatives |
| Substitution | Amines or thiols | Substituted pyrrolidine derivatives |
Biology and Medicine
In biological research, tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate is being investigated for its potential pharmacological properties. It may act as a lead compound for developing drugs that target specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity and selectivity.
Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. The dimethylamino methylene group forms hydrogen bonds with the active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders.
Industrial Applications
In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate with two discontinued analogues from the CymitQuimica catalog :
Key Differences
Ring System and Reactivity: The target compound’s pyrrolidine core is smaller and more conformationally restricted than the pyrimido-benzimidazole system, which may limit its π-π stacking interactions but enhance metabolic stability .
Synthetic Viability :
- The tert-butyl compound’s synthesis is straightforward and scalable (72% yield reported) , whereas the discontinued analogues likely faced challenges in regioselectivity or purification.
Drug Discovery Utility: The tert-butyl compound’s ketone and dimethylamino groups enable diverse derivatization (e.g., fluorination, nucleophilic additions), aligning with FBDD strategies . The discontinued compounds lack modularity due to fused rings or bulky substituents.
Research Findings and Implications
- Stability and Solubility : The tert-butyl carbamate group enhances solubility in organic solvents (e.g., heptane, DMF), critical for high-throughput screening . In contrast, the pyrimido-benzimidazole analogue’s fused aromatic system may reduce solubility.
- Biological Relevance: Preliminary studies suggest that fluorinated derivatives of the tert-butyl compound exhibit improved binding affinity to kinase targets compared to non-fluorinated heterocycles . No such data exist for the discontinued compounds.
- Market Viability : The discontinuation of analogues like ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate highlights the tert-butyl compound’s superior balance of synthetic feasibility and functional versatility .
Biological Activity
tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate, also known by its CAS number 905274-02-4, is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula: CHNO
- Molecular Weight: 240.30 g/mol
- Density: 1.2 ± 0.1 g/cm³
- Boiling Point: 341.0 ± 42.0 °C at 760 mmHg
- Flash Point: 160.1 ± 27.9 °C
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance, a study indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity against human cancer cells, with IC values indicating effective concentrations for inducing cell death.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 25 |
| HeLa (cervical cancer) | 30 |
| A549 (lung cancer) | 28 |
The proposed mechanism of action for the antimicrobial and anticancer effects includes the inhibition of specific metabolic pathways and the induction of apoptosis in cancer cells. Research suggests that the dimethylamino group enhances the lipophilicity of the compound, facilitating better cell membrane penetration and subsequent biological effects.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Heterocycles examined the structure-activity relationship of similar compounds, concluding that modifications in the pyrrolidine ring significantly affect antimicrobial potency.
- Cancer Cell Line Testing : A comprehensive analysis involving multiple cancer cell lines highlighted the selective toxicity of this compound, suggesting its potential as a lead compound for further drug development.
Q & A
Q. Basic
- HPLC-PDA : Assess purity (>98%) and detect degradation products (e.g., Boc deprotection under acidic conditions).
- NMR (¹H/¹³C) : Confirm structural integrity; monitor for shifts in the 4-oxopyrrolidine carbonyl (δ ~170–175 ppm) or Boc tert-butyl protons (δ ~1.4 ppm).
- Stability Studies : Store at –20°C under inert gas (argon) to prevent hydrolysis of the enamine moiety. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks .
How can researchers address contradictions in reported biological activity data for derivatives of this compound?
Advanced
Contradictions often arise from differences in assay conditions or impurities. Strategies include:
- Batch Reproducibility : Validate synthetic batches using orthogonal techniques (e.g., HRMS for molecular weight, DSC for thermal stability).
- Assay Standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like protein binding or buffer composition. For example, calcium channel blocking activity may vary due to differences in voltage-gated channel subtypes .
What computational methods are recommended for predicting the reactivity of the dimethylamino-methylidene group in further functionalization?
Q. Advanced
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The enamine’s β-carbon is prone to Michael addition, as shown by Fukui function analysis .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to assess steric hindrance from the Boc group during coupling reactions.
- QSPR Models : Use Quantitative Structure-Property Relationship models to correlate substituent effects with reaction yields .
How should researchers design experiments to explore the compound’s role as a precursor in heterocyclic chemistry?
Q. Basic
- Cycloaddition Reactions : React with azides or nitriles under Huisgen conditions to form triazoles or pyrazoles.
- Reductive Amination : Use sodium cyanoborohydride to convert the enamine to a secondary amine, enabling access to piperidine derivatives.
Advanced Consideration : Monitor for Boc deprotection during catalysis; switch to acid-stable protecting groups (e.g., Fmoc) if necessary .
What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
Q. Advanced
- Flow Chemistry : Use continuous flow reactors to control exothermic condensation steps and improve mixing efficiency.
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate enamine formation without racemization.
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate quenching when conversion reaches ≥95% .
How can conflicting crystallographic data on bond lengths in the 4-oxopyrrolidine ring be resolved?
Advanced
Discrepancies may arise from crystal packing effects or radiation damage. Solutions include:
- Multi-Temperature Data Collection : Collect datasets at 100 K and 298 K to assess thermal motion artifacts.
- Twinned Crystal Analysis : Use SHELXD to deconvolute overlapping reflections in cases of twinning .
- Complementary Techniques : Validate with solid-state NMR to compare bond lengths in crystalline vs. amorphous forms .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 268.34 g/mol (C₁₃H₂₂N₂O₃) | |
| Solubility (25°C) | 15 mg/mL in DMSO | |
| Melting Point | 67–68°C (decomposes above 100°C) | |
| LogP (Predicted) | 1.2 ± 0.3 (Schrödinger QikProp) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
